Superior Potency of Hydrazone Derivative 3h as an α-Glucosidase Inhibitor Compared to Acarbose
A hydrazone derivative synthesized from 3-hydroxy-2-naphthohydrazide (Compound 3h) demonstrates a 311-fold greater inhibitory potency against α-glucosidase compared to the standard clinical drug acarbose [1]. This stark difference in IC50 values highlights the superior enzyme inhibition potential of this specific chemical series.
| Evidence Dimension | Inhibitory Concentration 50 (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 ± 0.03 µM (Compound 3h) |
| Comparator Or Baseline | IC50 = 873.34 ± 1.67 µM (Acarbose) |
| Quantified Difference | Compound 3h is approximately 311 times more potent than acarbose. |
| Conditions | In vitro α-glucosidase inhibition assay. |
Why This Matters
This data quantifies a substantial improvement in inhibitory activity over a clinically used drug, providing a strong rationale for selecting this compound series for antidiabetic lead optimization programs.
- [1] Tasleem, M., Ullah, S., Halim, S. A., et al. (2024). Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches. Archiv der Pharmazie, 357(2), e2300544. View Source
